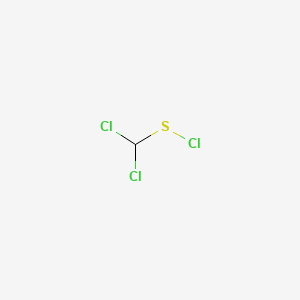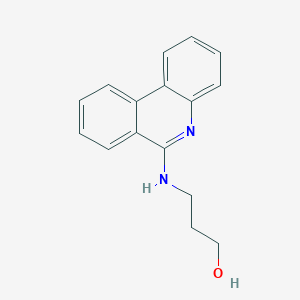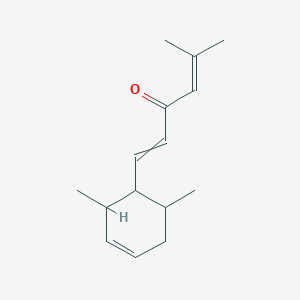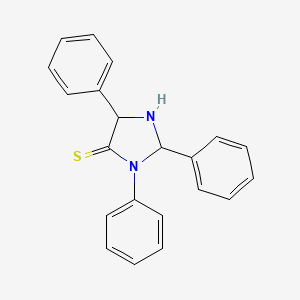
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, nitro groups, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials often include 2,4,5-trichlorobenzene and 2,4-dinitronaphthalene. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted benzene or naphthalene derivatives.
科学研究应用
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and inhibition due to its complex structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The nitro groups may undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar chlorinated aromatic structure.
2,4-Dinitrophenol: A compound with nitro groups that shares some reactivity characteristics.
Sulfanilamide: A sulfonamide antibiotic with a simpler structure.
Uniqueness
2,4,5-Trichloro-N-(2,4-dinitronaphthalen-1-yl)benzene-1-sulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
52078-05-4 |
|---|---|
分子式 |
C16H8Cl3N3O6S |
分子量 |
476.7 g/mol |
IUPAC 名称 |
2,4,5-trichloro-N-(2,4-dinitronaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H8Cl3N3O6S/c17-10-5-12(19)15(6-11(10)18)29(27,28)20-16-9-4-2-1-3-8(9)13(21(23)24)7-14(16)22(25)26/h1-7,20H |
InChI 键 |
UKVPRWRKKSABAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


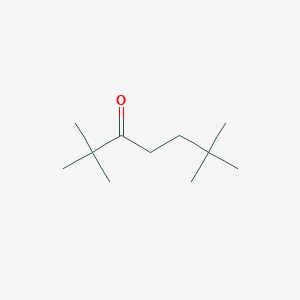
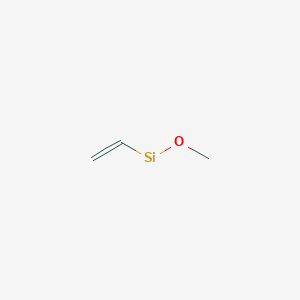

![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)



